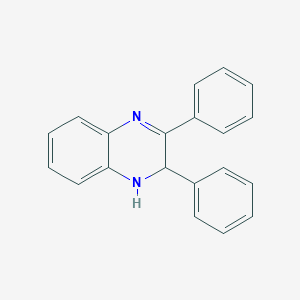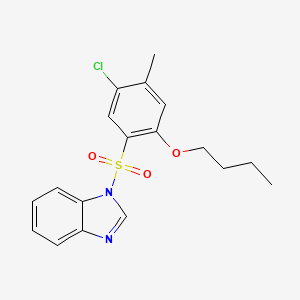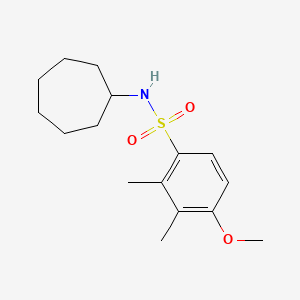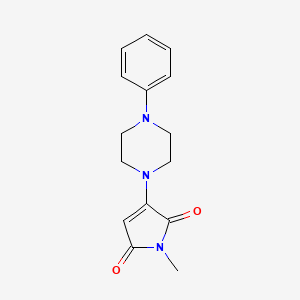
Quinoxaline, 1,2-dihydro-2,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 1,2-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused benzene and pyrazine ring structure, with two phenyl groups attached at the 2 and 3 positions. Quinoxaline derivatives are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones. One common method involves the reaction of benzil with 1,2-diaminobenzene in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
Aplicaciones Científicas De Investigación
Quinoxaline, 1,2-dihydro-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent devices.
Mecanismo De Acción
The mechanism of action of quinoxaline, 1,2-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like d-amino acid oxidase (DAAO), leading to various biological effects . The compound’s ability to form charge-transfer complexes also contributes to its diverse pharmacological activities .
Comparación Con Compuestos Similares
- Quinazoline
- Phthalazine
- Cinnoline
Comparison: Quinoxaline, 1,2-dihydro-2,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups, which enhance its biological activity and chemical reactivity compared to other quinoxaline derivatives . Its structural isomers, such as quinazoline and phthalazine, differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical properties and applications .
Propiedades
Número CAS |
5016-08-0 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2,3-diphenyl-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19,21H |
Clave InChI |
VKVNOKHOHSQORN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)

![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)
![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
![1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one](/img/structure/B15105894.png)
